(S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol

Chromatographic resolution Process-related impurity profiling Duloxetine quality control

Critical reagent for duloxetine impurity profiling. The 3-thiophene positional isomer is the documented critical resolution pair in stability-indicating HPLC methods. Substitution with 2-thienyl analogs invalidates system suitability testing. - Regulatory compliance: Required for ICH Q3A impurity qualification in ANDA submissions - Chiral purity: (S)-enantiomer confirmed; distinct from (R)-enantiomer (CAS 2182624-59-3) and racemate - Immediate availability: Fully characterized reference standard with traceable documentation

Molecular Formula C9H15NOS
Molecular Weight 185.29 g/mol
Cat. No. B12102393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol
Molecular FormulaC9H15NOS
Molecular Weight185.29 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CSC=C1)O
InChIInChI=1S/C9H15NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h4,6-7,9,11H,3,5H2,1-2H3/t9-/m0/s1
InChIKeyHKVIPLMMUMBSKB-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Amino Alcohol and Duloxetine Impurity Reference Standard


(S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol (CAS 1384080-56-1) is a chiral amino alcohol derivative with a molecular formula C₉H₁₅NOS and a molecular weight of 185.29 g/mol . The compound features a dimethylamino group at the third carbon and a thiophen-3-yl substituent at the first carbon of the propanol backbone, with specific (S)-enantiomer configuration confirmed by its isomeric SMILES notation . It is formally recognized as Duloxetine Impurity 26 (also designated Impurity 18 or 19 by different compendial sources) and is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation, and quality control of duloxetine drug substance and drug product [1][2].

Why Substitution with In-Class Analogs Fails


Generic substitution of (S)-3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol with its in-class analogs is precluded by three interdependent factors: (i) thiophene ring positional isomerism—the compound bears a thiophen-3-yl (meta) substituent, whereas the pharmaceutically active duloxetine intermediate and the API itself contain a thiophen-2-yl (ortho) moiety, a structural difference that produces distinct chromatographic retention behavior and has been identified as the 'critical point' in HPLC method development for impurity profiling ; (ii) enantiomeric configuration—the (S)-enantiomer (CAS 1384080-56-1) is stereochemically distinct from the (R)-enantiomer (CAS 2182624-59-3) and the racemate (CAS 116817-84-6), with different optical rotation values and potential differences in biological recognition ; (iii) regulatory traceability—as Duloxetine Impurity 26, this specific (S)-thiophen-3-yl amino alcohol is the authentic reference standard required by pharmacopeial monographs for accurate identification and quantification of this process-related impurity; use of a non-identical analog would compromise method specificity and regulatory compliance [1].

Quantitative Differentiation Evidence Versus Comparators


Thiophene Positional Isomerism and Chromatographic Resolution

(S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol differs from the legitimate duloxetine synthetic intermediate (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol (CAS 132335-44-5) solely by the position of the thiophene ring attachment (3-yl vs. 2-yl). This positional isomerism yields a different chromatographic retention time relative to the duloxetine API, and HPLC method development studies identify the separation of the 3-thiophene and 2-thiophene isomers as the most challenging 'critical point' of the separation method . The 3-thiophene isomer is a known process-related impurity arising from 3-acetylthiophene contamination in the starting material 2-acetylthiophene [1].

Chromatographic resolution Process-related impurity profiling Duloxetine quality control

Enantiomeric Identity and Chiral Differentiation

The target compound is the enantiomerically pure (S)-enantiomer (CAS 1384080-56-1) distinguished by its specific optical rotation, in contrast to the (R)-enantiomer (CAS 2182624-59-3) and the racemic mixture 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol (CAS 116817-84-6). The (S)-enantiomer of the 2-thienyl analog (CAS 132335-44-5) is the key chiral intermediate in the asymmetric synthesis of duloxetine, with reported enantiomeric excess >98.5% ee achieved via chemoenzymatic reduction [1]. The (S)-3-thiophene isomer (this compound) arises as a chiral impurity when 3-acetylthiophene contaminates the starting material and undergoes the same stereoselective reduction [2].

Chiral purity Enantiomeric differentiation Duloxetine intermediate synthesis

Regulatory Traceability and Reference Standard Status

(S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol is specifically supplied as Duloxetine Impurity 26 with detailed characterization data compliant with regulatory guidelines, and is designated for use in ANDA submissions and commercial production quality control of duloxetine [1]. It is produced under ISO17034 standard material producer certification and is traceable against pharmacopeial standards (USP or EP) where feasible . In contrast, generic research-grade in-class compounds such as the racemate (CAS 116817-84-6) are not supplied with this regulatory documentation package.

Pharmacopeial compliance Reference standard traceability ANDA regulatory submission

Procurement Scenarios with Verifiable Value Over Analogs


HPLC Method Development for Process Impurity Profiling

When developing a stability-indicating RP-HPLC method for duloxetine hydrochloride, the separation of the 3-thiophene positional isomer from the 2-thiophene API is the documented critical resolution pair . The authentic (S)-3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol (Duloxetine Impurity 26) must be used as the reference standard for system suitability testing and retention time marking. Substitution with the 2-thienyl analog would fail to establish the correct relative retention time for this impurity, potentially leading to false-negative results in batch release testing.

ANDA Impurity Qualification

For generic duloxetine ANDA submissions, ICH Q3A guidelines require identification and qualification of all process-related impurities above the identification threshold (0.10%) [1]. (S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol, supplied with full structural characterization data and traceable to USP/EP standards, serves as the definitive reference for this specific impurity. Using the racemate or an uncharacterized analog would not satisfy regulatory requirements for impurity identification.

Chiral Purity Method Validation for Intermediates

During the synthesis of duloxetine, the enantiomeric purity of the key intermediate (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol is critical to final API chiral purity [2]. The 3-thiophene positional isomer, if present as a contaminant from 3-acetylthiophene in the starting material, undergoes the same stereoselective reduction and yields the (S)-3-thiophene impurity. This compound serves as a chiral reference to verify that the analytical method can separately detect both the positional isomer and the enantiomeric impurity.

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